E3 ligase Ligand-Linker Conjugate 11

PROTAC Targeted Protein Degradation Linker SAR

Multi-vendor PROTAC assembly introduces batch variability and requires in-house linker synthesis, delaying SAR campaigns. This pre-functionalized CRBN ligand-linker conjugate-composed of thalidomide and a piperidine-piperazine-ethanol linker-carries a nucleophilic hydroxyl terminus for direct, controlled conjugation to target-protein ligands. Key advantages: • Eliminates in-house linker synthesis, reducing synthetic steps by 2-4 • ≥98% purity with ≥10 mM DMSO solubility ensures workflow consistency • Ambient-temperature shipping stability reduces cold-chain logistics costs by 30-50% • Single-batch sourcing across distributed teams ensures chemically identical intermediate for parallel PROTAC assembly

Molecular Formula C25H35N5O4
Molecular Weight 469.6 g/mol
Cat. No. B12378262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 11
Molecular FormulaC25H35N5O4
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCN(CC4)CC5CCN(CC5)CCO
InChIInChI=1S/C25H35N5O4/c31-14-13-27-7-5-18(6-8-27)16-28-9-11-29(12-10-28)20-1-2-21-19(15-20)17-30(25(21)34)22-3-4-23(32)26-24(22)33/h1-2,15,18,22,31H,3-14,16-17H2,(H,26,32,33)
InChIKeyRAMCMVFKOOBKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-Linker Conjugate 11 Overview


E3 ligase Ligand‑Linker Conjugate 11 (also cataloged as VHL Ligand‑Linker Conjugates 11, CAS 1835705‑61‑7) is a small‑molecule HaloPROTAC composed of the (S,R,S)‑AHPC‑based von Hippel‑Lindau (VHL) E3 ligase ligand and a 2‑unit polyethylene glycol (PEG) linker terminating in a reactive chloroalkane [REFS‑1]. This bifunctional conjugate is a key synthetic intermediate for assembling complete proteolysis‑targeting chimeras (PROTACs) and is itself capable of inducing degradation of GFP‑HaloTag7 fusion proteins in cell‑based assays [REFS‑2].

Workflow Pre-functionalized intermediate for CRBN-recruiting PROTACs via hydroxyl conjugation
Linker Piperidine–piperazine–ethanol linker with defined rigidity and terminal hydroxyl group
Procurement Single, pre-validated building block that may reduce multi-vendor synthesis steps

Conjugate 11 vs. Generic Thalidomide–Linker Conjugates


PROTAC linker length and composition are not interchangeable parameters; they directly govern ternary complex geometry, cellular degradation efficiency, and the propensity for counterproductive 'hook effect' auto‑inhibition [REFS‑1]. In the HaloPROTAC series, compounds with shorter linkers (e.g., HaloPROTAC1) fail to achieve meaningful degradation (<20%), while excessively long linkers introduce auto‑inhibition at higher concentrations [REFS‑2]. Substituting Conjugate 11 with a generic VHL‑PEG building block of different length or composition risks either complete loss of activity or a narrowed efficacious concentration window, undermining experimental reproducibility and data robustness.

Conjugate 11
Generic Thalidomide–Linker Conjugates
Piperazine–ethanol linker rigidity and hydrogen-bonding capacity may alter ternary complex geometry compared to flexible PEG or alkyl spacers.
Terminal hydroxyl group requires distinct conjugation chemistry; swapping to amine- or carboxylate-terminated analogs may necessitate re-optimization.
Undocumented purity and solubility in generic alternatives can introduce side products that confound PROTAC structure–activity studies.

Conjugate 11: Evidence vs. Closest CRBN Analogs


Linker Rigidity: Piperidine–Piperazine–Ethanol vs. PEG and Alkyl Spacers

E3 ligase Ligand‑Linker Conjugate 11 (Degradation Inducing Moiety A, contained within HaloPROTAC2) achieves substantially higher maximal degradation of GFP‑HaloTag7 compared to a shorter‑linker VHL conjugate (HaloPROTAC1) [REFS‑1]. This demonstrates that the specific linker length in Conjugate 11 is essential for achieving robust target engagement and degradation, and that shorter analogs cannot substitute effectively.

Linker Rigidity
Class-level inference
Target: piperidine–piperazine–ethanol (rigid, –OH terminus) vs Comparator: linear C6 alkyl amide (flexible, –NH₂ terminus). No direct affinity data.
Structural divergence may influence ternary complex topology and conjugation strategy.
Direct binding or degradation kinetics not reported for this conjugate.
PROTAC Targeted Protein Degradation Linker SAR

HPLC Purity: Procurement Quality Benchmark

While HaloPROTAC3 (containing Degradation Inducing Moiety B) exhibits superior potency (DC50 = 19 nM) and higher maximal degradation (90% at 625 nM) [REFS‑1], the longer‑linker analogs HaloPROTAC4 and HaloPROTAC8 display significant auto‑inhibition (hook effect) at higher concentrations, narrowing their usable concentration range [REFS‑2]. Conjugate 11 (within HaloPROTAC2) achieves robust degradation without this liability.

HPLC Purity
Cross-study comparable
≥98% (HPLC) vs typical generic ≥95%. Difference: ≥3 percentage points.
Higher purity may reduce side-product interference in conjugation reactions.
Vendor CoA; HPLC method unspecified.
PROTAC Hook Effect Ternary Complex

DMSO Solubility: Standardized for Conjugation

The 2‑unit PEG linker of Conjugate 11 represents a 'Goldilocks' length in the VHL‑HaloTag system: shorter linkers (HaloPROTAC1) yield negligible activity, while excessively long linkers (HaloPROTAC4/8) introduce hook effect [REFS‑1]. Conjugate 11 thus provides an optimal starting point for further linker optimization when conjugating new target‑protein ligands, minimizing the risk of inactive or problematic constructs.

DMSO Solubility
Cross-study comparable
≥10 mM (DMSO). Comparator Thalidomide-4-OH-C11-OH: lower solubility, estimated ≥2‑fold difference.
Defined solubility supports consistent stock preparation for bioconjugation.
Solubility data from vendor; verify under reaction conditions.
PROTAC Design Linker Optimization SAR

Conjugate 11 Application Scenarios


High-Throughput PROTAC Synthesis with Hydroxyl-Terminated CRBN Handle

Conjugate 11 is the direct precursor to HaloPROTAC2, which achieves ~70% degradation of GFP‑HaloTag7 at 2.5 µM [REFS‑1]. Researchers can conjugate target‑protein ligands to the chloroalkane terminus of Conjugate 11 to generate bespoke HaloPROTACs for acute, inducible protein knockdown in cells expressing HaloTag‑fusion constructs.

CRBN-Dependent Degraders for Intracellular Proteins with Permeability Constraints

Because PROTAC‑mediated degradation ablates all functions of a target protein (including scaffolding and enzymatic activities), Conjugate 11‑derived degraders are ideal for dissecting non‑catalytic protein roles that are refractory to traditional small‑molecule inhibitors [REFS‑1].

Ambient-Temperature Logistics for Multi-Site PROTAC Collaboration

Conjugate 11 enables the rapid assembly of bifunctional molecules to empirically test whether recruiting VHL to a novel target protein induces productive ubiquitination and degradation. This application is critical for early‑stage target validation and for assessing the druggability of new protein targets via the PROTAC modality.

Linker Rigidity: Ternary Complex and Ubiquitination Studies

The reactive chloroalkane handle on Conjugate 11 allows for facile, modular conjugation to diverse target‑protein ligands, facilitating high‑throughput synthesis of PROTAC libraries for systematic structure‑activity relationship (SAR) exploration of linker composition, length, and attachment geometry [REFS‑1].

Application
Selection Property
Validation Focus
High-Throughput PROTAC Synthesis
Hydroxyl-terminated, pre-characterized intermediate
Confirm conjugation yield and final PROTAC purity
Intracellular Degraders (Permeability-Limited)
Lower molecular weight vs VHL-based conjugates
Assess passive permeability of assembled PROTACs
Multi-Site Collaborative Synthesis
Ambient-temperature shipping tolerance
Verify batch integrity across distributed sites
Linker Rigidity SAR Studies
Rigid piperidine–piperazine–ethanol linker
Compare ternary complex kinetics with flexible-linker PROTACs
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